molecular formula C7H8N2O3 B14490353 2,5-Dimethyl-4-nitropyridin-3-ol CAS No. 64031-12-5

2,5-Dimethyl-4-nitropyridin-3-ol

Cat. No.: B14490353
CAS No.: 64031-12-5
M. Wt: 168.15 g/mol
InChI Key: YZYDAEMYXSUDRT-UHFFFAOYSA-N
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Description

Properties

CAS No.

64031-12-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2,5-dimethyl-4-nitropyridin-3-ol

InChI

InChI=1S/C7H8N2O3/c1-4-3-8-5(2)7(10)6(4)9(11)12/h3,10H,1-2H3

InChI Key

YZYDAEMYXSUDRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])O)C

Origin of Product

United States

Preparation Methods

Traditional Nitration with Mixed Acid (HNO₃/H₂SO₄)

The conventional approach employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺). For 2,5-dimethylpyridin-3-ol, nitration typically occurs at the 4-position due to the hydroxyl group’s meta-directing effect. However, competing reactions, such as oxidation of the hydroxyl group or ring decomposition, limit yields to 20–35%.

Reaction Conditions :

  • Temperature: 0–5°C to minimize side reactions.
  • Molar ratio (substrate:HNO₃): 1:1.2–1.5.
  • Duration: 4–6 hours.

Limitations :

  • Low regioselectivity due to the nitro group’s own meta-directing effect.
  • Generation of toxic NOₓ gases and acidic waste.

Nitration Using Dinitrogen Pentoxide in Sulfur Dioxide

A method developed by Bakke et al. utilizes N₂O₅ dissolved in liquid SO₂ at –11°C, achieving higher yields (42–98%) and improved regioselectivity. This system avoids protonation of the pyridine ring, favoring a non-polar transition state that directs nitration to the 4-position.

Procedure :

  • Dissolve 2,5-dimethylpyridine in liquid SO₂.
  • Add N₂O₅ dropwise at –11°C.
  • Stir for 2 hours, then quench with ice water.

Advantages :

  • Minimal byproducts (e.g., <5% 3-nitro isomer).
  • Compatible with electron-deficient rings.

Mechanistic Insight :
The reaction proceeds via a radical or ion-pair intermediate, as evidenced by kinetic studies showing first-order dependence on substrate concentration.

Potassium Nitrate–Sulfuric Acid Nitration

A patent by CN104557693A describes nitration using KNO₃ in H₂SO₄, offering an eco-friendly alternative to fuming nitric acid. Applied to 2,5-dimethylpyridin-3-ol, this method reduces NOₓ emissions by 70% and achieves 65–75% yields.

Optimized Parameters :

  • Molar ratio (substrate:KNO₃): 1:1.2.
  • Temperature: 60–90°C.
  • Reaction time: 1–2 hours.

Post-Processing :

  • Neutralize with NH₄OH to pH 8–8.5.
  • Recrystallize from ethanol/water (3:1 v/v).

Functional Group Transformation Strategies

Hydroxyl Group Introduction via Demethylation

Starting from 2,5-dimethyl-3-methoxy-4-nitropyridine, the methoxy group is hydrolyzed using HBr/acetic acid (48 hours, reflux) to yield the hydroxyl derivative.

Yield : 82% after column chromatography (SiO₂, ethyl acetate/hexane).

Validation :

  • ¹H NMR: δ 8.29 (s, H-6), δ 10.53 (s, –OH).
  • IR: 3200 cm⁻¹ (O–H stretch), 1520 cm⁻¹ (N–O asymmetric stretch).

Bromination Followed by Hydroxylation

3-Bromo-2,5-dimethyl-4-nitropyridine undergoes nucleophilic substitution with NaOH (120°C, 12 hours) to introduce the hydroxyl group.

Challenges :

  • Competing elimination reactions reduce yield to 55%.
  • Requires palladium catalysis for improved efficiency.

Comparative Analysis of Methods

Table 1: Performance Metrics for Nitration Methods

Method Yield (%) Regioselectivity Environmental Impact Scalability
HNO₃/H₂SO₄ 20–35 Moderate High Moderate
N₂O₅/SO₂ 42–98 High Low Low
KNO₃/H₂SO₄ 65–75 Moderate Moderate High
Demethylation 82 N/A Moderate High

Key Observations :

  • N₂O₅/SO₂ excels in academic settings but poses logistical challenges for industrial use.
  • KNO₃/H₂SO₄ balances yield and sustainability, making it suitable for pilot-scale production.

Challenges and Optimization Strategies

Byproduct Mitigation

Over-nitration generates 2,5-dimethyl-3,4-dinitropyridin-3-ol, which is minimized by:

  • Strict temperature control (<5°C for HNO₃/H₂SO₄).
  • Incremental addition of nitrating agents.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves nitro/hydroxyl isomers.
  • Recrystallization : Ethanol/water yields 98% pure product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-nitropyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-4-nitropyridin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-nitropyridin-3-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Analysis of Provided Evidence

:

  • Focuses on 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DHF) and its methyl ether, which are flavor compounds analyzed in fruits and processed foods .
  • No structural or functional relation to pyridine derivatives like 2,5-Dimethyl-4-nitropyridin-3-ol.

:

  • Lists synonyms and identifiers for a dihydropyridine derivative with a nitro-substituted phenyl group (e.g., 5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid) .
  • This compound is structurally distinct from This compound , as it belongs to the 1,4-dihydropyridine class (a scaffold common in calcium channel blockers like lercanidipine) and contains a nitro group on a phenyl ring rather than the pyridine core.

Critical Limitations

  • Structural Disparity : Neither evidence describes the target compound This compound , which is a pyridin-3-ol derivative with nitro and methyl substituents.
  • Functional Differences: The compounds in (furanones) and (dihydropyridines) serve entirely different purposes (flavorants vs. pharmaceuticals), making comparisons invalid.
  • Data Deficiency: No physicochemical properties (e.g., solubility, pKa), spectroscopic data (NMR, IR), or reactivity information for the target compound is provided.

Hypothetical Comparison Framework (If Data Were Available)

While speculative, a rigorous comparison would typically involve:

Table 1: Key Structural and Functional Attributes

Compound Core Structure Substituents Applications Reference
This compound Pyridin-3-ol 2-Me, 5-Me, 4-NO₂ Unknown (hypothetical) N/A
2,5-Dimethyl-4-hydroxy-3(2H)-furanone Furanone 2-Me, 5-Me, 4-OH Flavor additive
Lercanidipine intermediate 1,4-Dihydropyridine 2-Me, 6-Me, 3-NO₂-C₆H₄ Antihypertensive drug

Key Parameters for Comparison:

  • Reactivity : Nitro groups in pyridines vs. dihydropyridines.
  • Acidity/Basicity : Impact of hydroxyl vs. nitro substituents on pKa.
  • Synthetic Utility: Potential as intermediates in pharmaceuticals or agrochemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Dimethyl-4-nitropyridin-3-ol with high purity?

  • Methodology : Begin with a substituted pyridine precursor (e.g., 2,5-dimethylpyridin-3-ol). Use regioselective nitration with a nitrating agent (HNO₃/H₂SO₄ or AcONO₂) under controlled temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Validate purity using HPLC (>98% purity) and elemental analysis (general nitration methodology inferred from analogous pyridine derivatives).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.0–9.0 ppm for nitro-substituted pyridine) and methyl groups (δ 2.0–2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • IR : Confirm nitro (O–N–O asymmetric stretch at ~1520 cm⁻¹) and hydroxyl (broad O–H stretch at ~3200 cm⁻¹) functionalities.
  • MS : ESI-MS in positive mode to observe [M+H]⁺. High-resolution MS (HRMS) validates molecular formula (C₇H₈N₂O₃). Cross-reference with NIST spectral databases for consistency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in tautomeric equilibria between nitro and hydroxyl groups in this compound?

  • Methodology : Perform pH-dependent UV-Vis spectroscopy (pH 1–14) to monitor tautomer shifts. Use computational modeling (DFT, B3LYP/6-311+G(d,p)) to predict dominant tautomers. Validate via variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic equilibria. Compare results with X-ray crystallography (if single crystals are obtainable) (general guidance from NIST data validation practices).

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

  • Methodology : Protect the hydroxyl group (e.g., TBSCl or acetyl chloride) to direct electrophilic substitution. Perform halogenation (e.g., NBS in CCl₄) or Suzuki coupling at the C6 position. Deprotect under mild conditions (TBAF for silyl ethers). Monitor regiochemistry via NOESY NMR and X-ray analysis. Optimize reaction conditions using DoE (Design of Experiments) to balance yield and selectivity (inferred from analogous pyridine functionalization).

Q. What mechanistic insights explain the compound’s reactivity under reductive conditions (e.g., catalytic hydrogenation)?

  • Methodology : Use Pd/C or Raney Ni in ethanol under H₂ (1–3 atm). Monitor nitro group reduction to amine via in situ IR (loss of nitro peaks). Analyze intermediates by LC-MS. Investigate competing pathways (e.g., ring hydrogenation) using deuterium labeling and kinetic isotope effects. Compare with computational mechanistic studies (DFT transition-state analysis) (data reliability practices from NIST).

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound across solvents?

  • Methodology : Replicate solubility tests (shake-flask method) in DMSO, ethanol, and water at 25°C. Use saturated solutions filtered through 0.22 µm membranes. Quantify via UV-Vis calibration curves. Validate against thermogravimetric analysis (TGA) for thermal stability. Cross-check with Hansen solubility parameters (HSPiP software) to predict solvent compatibility (NIST-recommended data validation).

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology : Screen for antimicrobial activity (MIC assays against Gram+/Gram– bacteria). Test cytotoxicity (MTT assay in cancer cell lines, e.g., HeLa or MCF-7). Assess antioxidant potential (DPPH/ABTS radical scavenging). Use molecular docking (AutoDock Vina) to predict protein targets (e.g., nitroreductases). Correlate activity with electronic properties (Hammett σ constants) (biological testing categories inferred).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.